molecular formula C9H13N3O B2546258 1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 1864714-62-4

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No. B2546258
CAS RN: 1864714-62-4
M. Wt: 179.223
InChI Key: DTXVEOIUIHITHB-UHFFFAOYSA-N
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Description

“1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3 hybridization, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their diverse chemical reactivity. They can undergo various chemical reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid that is miscible with water and most organic solvents . It has a characteristic odor described as "ammoniacal, fishy, shellfish-like" .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves interactions with target proteins. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Future Directions

The future of pyrrolidine derivatives in drug discovery looks promising. The ability to modify the pharmacokinetic profile of these compounds and their diverse biological activity make them attractive candidates for the development of new drugs .

properties

IUPAC Name

1-methyl-3-pyrrolidin-1-ylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-11-7-4-10-8(9(11)13)12-5-2-3-6-12/h4,7H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVEOIUIHITHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(pyrrolidin-1-yl)-1,2-dihydropyrazin-2-one

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